N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide: is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNXDPBUNCAWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 5-tert-butyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor for metals. Its application in coatings and paints helps protect metal surfaces from corrosion .
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
Comparison with Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Comparison: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is unique due to the presence of both the thiadiazole ring and the fluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the fluorine atom enhances its lipophilicity, improving its ability to penetrate cell membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
